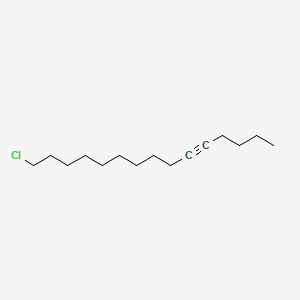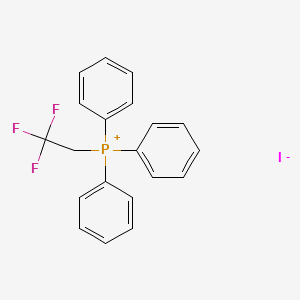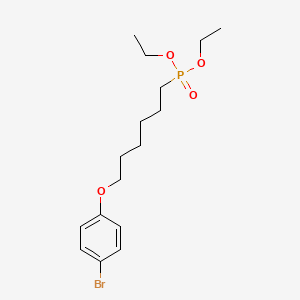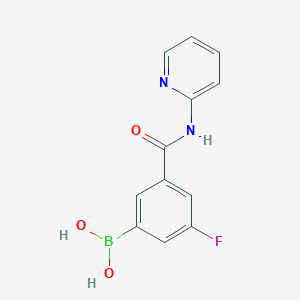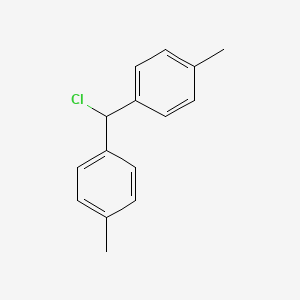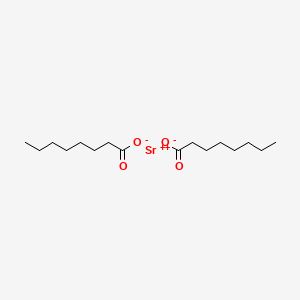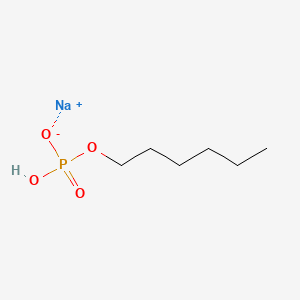
1-Octatriacontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octatriacontene is a long-chain hydrocarbon with the molecular formula C38H76 . It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure. This compound is part of the larger family of alkenes, which are known for their reactivity due to the presence of the carbon-carbon double bond.
Métodos De Preparación
1-Octatriacontene can be synthesized through various methods, including:
Synthetic Routes: One common method involves the oligomerization of ethylene, where smaller ethylene units are combined to form longer chains. This process can be catalyzed by transition metal complexes.
Reaction Conditions: The reaction typically requires high pressure and temperature to facilitate the formation of long-chain hydrocarbons. Catalysts such as Ziegler-Natta catalysts are often employed to control the polymerization process.
Industrial Production Methods: Industrially, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into hydrocarbons using metal catalysts like iron or cobalt under high temperatures and pressures.
Análisis De Reacciones Químicas
1-Octatriacontene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane, 1-Octatriacontane, using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, halogens for substitution, and oxidizing agents for oxidation. These reactions often require specific conditions such as controlled temperatures and the presence of catalysts.
Major Products: The major products formed include epoxides, diols, alkanes, and dihalides, depending on the type of reaction and reagents used.
Aplicaciones Científicas De Investigación
1-Octatriacontene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: In biological studies, it can be used to investigate the interactions of long-chain hydrocarbons with biological membranes.
Medicine: Research into its potential medicinal properties, such as its role in drug delivery systems, is ongoing.
Mecanismo De Acción
The mechanism of action of 1-Octatriacontene in chemical reactions involves the reactivity of the carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
1-Octatriacontene can be compared with other long-chain alkenes and alkanes:
Similar Compounds: Compounds such as 1-Octatriacontane (the saturated counterpart), 1-Hexatriacontene, and 1-Tetratriacontene share similar long-chain structures but differ in the number of carbon atoms and the presence or absence of double bonds.
Uniqueness: The presence of the double bond in this compound makes it more reactive compared to its saturated counterpart, 1-Octatriacontane.
Propiedades
Número CAS |
61868-16-4 |
|---|---|
Fórmula molecular |
C38H76 |
Peso molecular |
533.0 g/mol |
Nombre IUPAC |
octatriacont-1-ene |
InChI |
InChI=1S/C38H76/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-38H2,2H3 |
Clave InChI |
PNGITPWPULMPMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



